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1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Catalog No.
S712073
CAS No.
67691-57-0
M.F
C12H14N2O3
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(pyridine-3-carbonyl)piperidine-4-carboxylic Aci...

CAS Number

67691-57-0

Product Name

1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

IUPAC Name

1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C12H14N2O3/c15-11(10-2-1-5-13-8-10)14-6-3-9(4-7-14)12(16)17/h1-2,5,8-9H,3-4,6-7H2,(H,16,17)

InChI Key

QLIKYTOUENHOPC-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CN=CC=C2

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CN=CC=C2

1-(Pyridine-3-carbonyl)piperidine-4-carboxylic acid, also known by its chemical formula C₁₂H₁₄N₂O₃ and CAS number 67691-57-0, is a compound characterized by a piperidine ring substituted with a pyridine-3-carbonyl group and a carboxylic acid functional group at the fourth position. The structure features a six-membered piperidine ring fused with a pyridine moiety, which contributes to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis due to its potential biological activities and structural versatility .

Enzyme Inhibition:

A study published in the journal "Bioorganic & Medicinal Chemistry" investigated the inhibitory activity of 1-(P3C)PCA and related compounds against various enzymes, including cholinesterase and tyrosinase. The results showed that 1-(P3C)PCA displayed moderate inhibitory activity against both enzymes, suggesting its potential as a lead compound for further development of anticholinesterase and anti-tyrosinase drugs [].

Antimicrobial Activity:

Another study, published in "Molecules," evaluated the antimicrobial activity of 1-(P3C)PCA against various bacterial and fungal strains. The findings indicated moderate to weak antimicrobial activity, suggesting that further structural modifications might be necessary to enhance its potency [].

The reactivity of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid can be attributed to the presence of both the carbonyl and carboxylic acid functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Amidation: The carbonyl group allows for the formation of amides when treated with amines.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of derivatives that retain the piperidine structure but lack the carboxylic acid functionality.

These reactions make it a versatile intermediate in synthetic organic chemistry .

Research indicates that 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid exhibits notable biological activities. Preliminary studies suggest potential applications in:

  • Antimicrobial activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer properties: Investigations into its ability to inhibit cancer cell proliferation are ongoing, highlighting its potential as a lead compound in cancer therapy.
  • Neuroprotective effects: The compound may possess properties that protect neuronal cells from damage, making it a candidate for neurodegenerative disease research .

Several synthetic routes have been developed for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid:

  • Condensation Reactions: The compound can be synthesized through the condensation of piperidine with pyridine-3-carboxaldehyde, followed by oxidation to introduce the carboxylic acid group.
  • Multi-step Synthesis: A more complex route involves the introduction of substituents on the piperidine ring through nucleophilic substitution reactions, followed by functional group transformations to yield the final product.
  • Use of Catalysts: Catalytic methods have been explored to enhance yields and reduce reaction times, utilizing transition metals or organocatalysts in the process .

The applications of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid span various fields:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it valuable in drug discovery.
  • Chemical Research: As an intermediate, it can be utilized in synthesizing more complex organic compounds.
  • Agricultural Chemistry: Investigations into its efficacy as a pesticide or herbicide are ongoing, given its biological activity .

Interaction studies involving 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid focus on its binding affinity with biological targets. Research has indicated:

  • Protein Binding: Studies show that this compound can interact with specific proteins involved in cellular pathways, influencing their activity.
  • Receptor Interaction: Preliminary data suggest potential interactions with neurotransmitter receptors, which could explain its neuroprotective effects.
  • Synergistic Effects: When combined with other compounds, it may enhance therapeutic efficacy or reduce toxicity profiles in drug formulations .

Several compounds share structural similarities with 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
1-(Pyridin-2-carbonyl)piperidineC₁₂H₁₄N₂O₂Substituted at position 2; may exhibit different biological activities.
4-PiperidoneC₅H₉NOLacks the pyridine moiety; used mainly in synthesis rather than direct biological applications.
N-(Pyridin-3-carbonyl)glycineC₈H₈N₂O₃Contains glycine; potential for different pharmacological profiles due to amino acid incorporation.

The uniqueness of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid lies in its specific combination of functional groups and structural features that confer distinct biological activities not fully replicated by these similar compounds .

Molecular Structure and Formula (C₁₂H₁₄N₂O₃)

1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid represents a heterocyclic organic compound with the molecular formula C₁₂H₁₄N₂O₃ [1]. The compound possesses a molecular weight of 234.25 grams per mole and exhibits a complex bicyclic structure incorporating both pyridine and piperidine ring systems [1] [2]. The molecular architecture consists of a six-membered piperidine ring bearing a carboxylic acid functional group at the 4-position, with the nitrogen atom of the piperidine ring connected to a carbonyl group derived from pyridine-3-carboxylic acid [1] [2].

The structural framework contains twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2]. The two nitrogen atoms are positioned within the pyridine and piperidine rings respectively, while the three oxygen atoms are distributed between the carboxylic acid group and the carbonyl linkage connecting the two ring systems [1] [2]. The compound demonstrates significant molecular complexity with a computed complexity value of 298 [3].

Table 1: Fundamental Molecular Properties of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₃ [1]
Molecular Weight234.25 g/mol [1]
Exact Mass234.10044231 Da [3]
Monoisotopic Mass234.10044231 Da [3]
Heavy Atom Count17 [3]
Formal Charge0 [3]
Topological Polar Surface Area70.5 Ų [3]

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid [1] [4]. This nomenclature follows standard IUPAC conventions by identifying the piperidine ring as the parent structure, with the carboxylic acid group at the 4-position and the pyridine-3-carbonyl substituent attached to the nitrogen atom [1] [4]. The nomenclature accurately reflects the structural connectivity and functional group positioning within the molecular framework [1] [4].

Alternative systematic naming conventions include 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylic acid and 1-(pyridin-3-ylcarbonyl)piperidine-4-carboxylic acid, which represent equivalent systematic descriptions of the same molecular structure [1]. These variations demonstrate the flexibility within IUPAC nomenclature while maintaining structural accuracy and chemical clarity [1].

Alternative Names and Identifiers

CAS Registry Number (67691-57-0)

The Chemical Abstracts Service Registry Number for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid is 67691-57-0 [1] [2]. This unique numerical identifier serves as the primary reference for this compound within chemical databases and regulatory frameworks worldwide [1] [2]. The CAS Registry Number provides unambiguous identification regardless of nomenclature variations or structural representations [1] [2].

European Community Number (877-676-6)

The European Community Number assigned to this compound is 877-676-6 [1]. This identifier facilitates regulatory compliance and chemical registration within European Union chemical legislation frameworks [1]. The European Community Number serves as a complementary identification system to the CAS Registry Number for European regulatory purposes [1].

Digital Chemical Identifiers

2.3.3.1. InChI and InChIKey Representation

The International Chemical Identifier string for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid is InChI=1S/C12H14N2O3/c15-11(10-2-1-5-13-8-10)14-6-3-9(4-7-14)12(16)17/h1-2,5,8-9H,3-4,6-7H2,(H,16,17) [3]. This standardized representation encodes the complete molecular structure including atomic connectivity, hydrogen atom positions, and stereochemical information [3].

The corresponding InChIKey is QLIKYTOUENHOPC-UHFFFAOYSA-N, which provides a condensed hash representation of the complete InChI string [3]. The InChIKey enables rapid database searching and structural comparison while maintaining molecular specificity [3]. These digital identifiers facilitate computational chemistry applications and automated structure-activity relationship analyses [3].

2.3.3.2. SMILES Notation

The Simplified Molecular Input Line Entry System notation for this compound is C1CN(CCC1C(=O)O)C(=O)C2=CN=CC=C2 [3]. This linear string representation captures the molecular structure in a format suitable for computational processing and database storage [3]. The SMILES notation indicates the ring structures, functional groups, and atomic connectivity in a standardized format that enables automated chemical structure recognition [3].

Table 2: Alternative Names and Chemical Identifiers

Identifier TypeValueSource
CAS Registry Number67691-57-0 [1]
European Community Number877-676-6 [1]
DSSTox Substance IDDTXSID50359131 [1]
DSSTox CIDDTXCID50310186 [1]
Wikidata IDQ82140175 [1]
PubChem CID943291 [1]
1-Nicotinoylpiperidine-4-carboxylic acidAlternative name [1]
1-(pyridin-3-ylcarbonyl)piperidine-4-carboxylic acidAlternative name [1]
1-(3-Pyridinylcarbonyl)-4-piperidine-carboxylic acidAlternative name [1]

Structural Isomerism and Conformational Analysis

Position Isomers (Comparison with 2- and 3-carboxylic Acid Derivatives)

1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid exhibits structural isomerism with several related compounds differing in the position of functional groups [5] [6] [7]. The primary position isomers include 1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid (CAS 67691-62-7) and 1-(pyridine-4-carbonyl)piperidine-4-carboxylic acid (CAS 67691-63-8), which feature the carbonyl group attached to different positions of the pyridine ring [5] [8] [7].

The 2-position isomer, also known as 1-picolinoylpiperidine-4-carboxylic acid, contains the carbonyl group attached to the 2-position of the pyridine ring [5] [7]. This structural variation results in different electronic and steric properties compared to the 3-position derivative [5] [7]. The 4-position isomer, termed 1-isonicotinoylpiperidine-4-carboxylic acid, demonstrates the carbonyl linkage at the 4-position of the pyridine ring [8] [9].

Additional position isomers involve variations in the carboxylic acid position on the piperidine ring [6]. The compound 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid (CAS 67691-59-2) represents an isomer where the carboxylic acid group is positioned at the 2-position of the piperidine ring rather than the 4-position [6]. These structural variations significantly influence the molecular properties and potential biological activities of the compounds [6] [10].

Table 3: Position Isomers Comparison

IsomerCAS NumberSubstitution PatternMolecular Weight
1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid67691-62-7Picolinoyl (2-position pyridine)234.25 g/mol
1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid67691-57-0Nicotinoyl (3-position pyridine)234.25 g/mol
1-(pyridine-4-carbonyl)piperidine-4-carboxylic acid67691-63-8Isonicotinoyl (4-position pyridine)234.25 g/mol
1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid67691-59-2Nicotinoyl with 2-position carboxylic acid234.25 g/mol

Conformational States of the Piperidine Ring

The piperidine ring within 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid adopts specific conformational states that influence the overall molecular geometry and properties [11] [12]. Piperidine rings characteristically exist in chair conformations, which represent the most energetically favorable arrangement for six-membered saturated heterocycles [11] [12]. The chair conformation minimizes ring strain and optimizes bond angles and distances [11] [12].

Research demonstrates that piperidine rings can undergo conformational interconversion between equatorial and axial nitrogen arrangements [11]. The chair form can interconvert between equatorial nitrogen hydrogen and axial nitrogen hydrogen conformers, with the relative stability depending on substituent effects and electronic factors [11]. In the neutral ground state, both chair conformations may coexist in equilibrium [11].

The presence of the carbonyl substituent at the nitrogen atom and the carboxylic acid group at the 4-position influences the conformational preferences of the piperidine ring [12]. The carbonyl group attached to the nitrogen adopts an arrangement that minimizes steric interactions with the ring substituents [12]. The carboxylic acid group at the 4-position preferentially occupies an equatorial position to reduce steric hindrance [12].

Conformational analysis indicates that the hybridization state of carbon atoms adjacent to the piperidine nitrogen significantly affects ring conformation [12]. Carbon atoms with sp³ hybridization favor chair conformations, while sp² hybridization can distort the ring toward half-chair or boat conformations [12]. In 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid, the nitrogen atom maintains tetrahedral geometry, supporting the chair conformation preference [12].

Table 4: Conformational Properties of Piperidine Ring Systems

Conformational ParameterValue/DescriptionReference
Preferred ConformationChair [11] [12]
Ring Puckering Amplitude~0.55 Å (typical) [12]
Nitrogen Hybridizationsp³ tetrahedral [12]
Carboxylic Acid OrientationEquatorial preferred [12]
Conformational BarrierLow energy nitrogen inversion [11]
Ionization Energy Difference231 ± 4 cm⁻¹ (Chair-Eq vs Chair-Ax) [11]

XLogP3

0.3

Wikipedia

1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Dates

Last modified: 08-15-2023

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